1-(5-methoxypyridin-3-yl)ethanol
Description
1-(5-Methoxypyridin-3-yl)ethanol is a pyridine derivative characterized by a hydroxylated ethyl chain attached to the 3-position of a 5-methoxypyridine ring.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-6,10H,1-2H3 |
InChI Key |
YVAJNPMNKWNSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxypyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(5-Methoxypyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but with enhanced reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-Methoxypyridin-3-yl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 1-(5-Methoxypyridin-3-yl)ethanone.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: 1-(5-Methoxypyridin-3-yl)ethanone.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-(5-methoxypyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 1-(5-methoxypyridin-3-yl)ethanol, highlighting substituent effects and biological relevance:
Substituent Effects on Properties
- Methoxy vs. Chloro Groups : Methoxy groups (electron-donating) improve solubility in polar solvents compared to chloro substituents (electron-withdrawing), which may enhance membrane permeability in hydrophobic environments .
- Ethanol vs.
- Adamantyl Additions : The adamantyl group in compound 33 () significantly increases molecular weight and lipophilicity, enhancing binding affinity to hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
